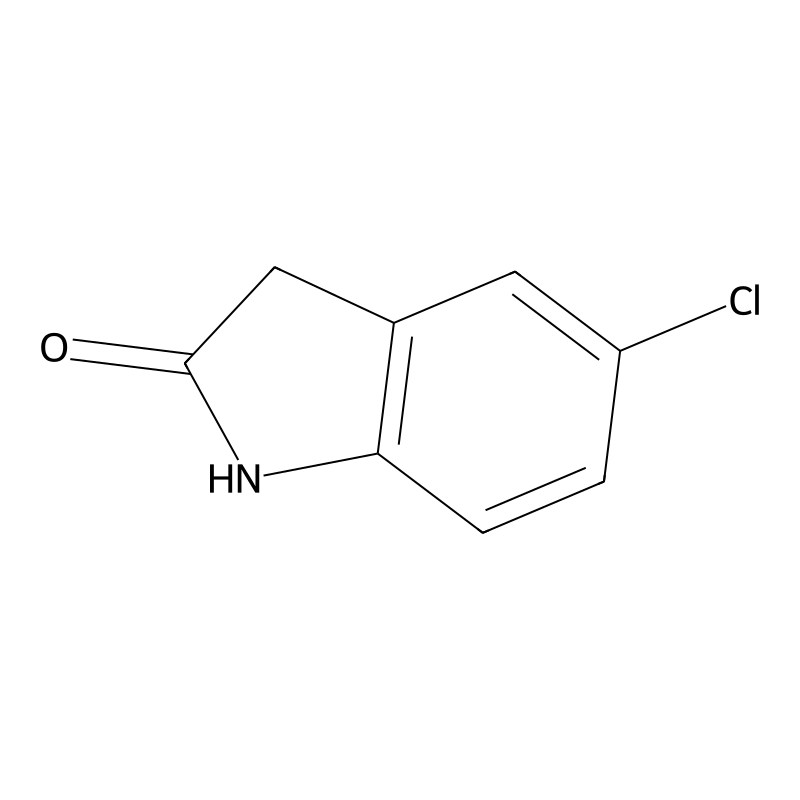

5-Chlorooxindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block for Complex Molecules:

5-Chlorooxindole (5-ClOx) is not a naturally occurring compound but is a valuable intermediate in organic synthesis due to its functional group and reactivity. Its presence of the indole ring system, a five-membered nitrogen-containing heterocycle, makes it a crucial building block for various complex molecules, including pharmaceuticals, natural products, and functional materials []. Researchers utilize 5-ClOx as a starting material for the synthesis of diverse compounds by employing various functionalization reactions, leveraging its inherent reactivity [].

Potential Therapeutic Agent:

Recent studies have explored the potential therapeutic applications of 5-ClOx itself. Research suggests that it may possess various biological activities, including:

- Antimicrobial activity: Studies indicate that 5-ClOx and its derivatives exhibit antibacterial and antifungal properties, making them potential candidates for the development of novel antimicrobial agents [].

- Neurological effects: 5-ClOx has been shown to modulate the activity of the 5-HT3 receptor, a crucial component of the serotonin signaling pathway in the brain. This suggests its potential role in treating neurological disorders associated with serotonin dysregulation [].

- Enzyme inhibition: Research suggests that 5-ClOx may act as an inhibitor for specific enzymes, such as glycogen phosphorylase, potentially impacting glucose metabolism and offering therapeutic possibilities in diabetes management [].

5-Chlorooxindole is a derivative of oxindole, characterized by the presence of a chlorine atom at the fifth position of the indole ring. The chemical formula for 5-chlorooxindole is C_9H_6ClN_O, and it exhibits notable structural features that contribute to its chemical reactivity and biological activity. Oxindoles are known for their diverse pharmacological properties, making 5-chlorooxindole an important compound in medicinal chemistry.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Cyclization Reactions: Under certain conditions, 5-chlorooxindole can participate in cyclization to form more complex structures.

- Reduction Reactions: The compound can be reduced to yield derivatives with different functional groups.

For instance, reactions involving amines can lead to the formation of secondary amines through reductive amination processes .

5-Chlorooxindole has been studied for its biological activity, particularly its antiproliferative properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For example, specific derivatives of 5-chlorooxindole have shown promising results with half-maximal inhibitory concentration (IC50) values indicating effective inhibition of cell growth . Additionally, its interaction with biological targets such as enzymes and receptors enhances its potential therapeutic applications.

The synthesis of 5-chlorooxindole can be achieved through several methods:

- Halogenation of Oxindole: This method involves the chlorination of oxindole under controlled conditions to introduce the chlorine atom at the fifth position.

- Intermediates Approach: Starting from indoline or other related compounds, intermediates such as 1-acylindoline can be synthesized and subsequently converted into 5-chlorooxindole through halogenation and other transformations .

- Commercial Methods: Various commercial synthesis routes are available that utilize halogen-exchange reactions to produce 5-chlorooxindole in a scalable manner .

5-Chlorooxindole is utilized in various fields:

- Pharmaceutical Research: It serves as a lead compound for developing new anticancer agents due to its antiproliferative properties.

- Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and cellular mechanisms.

- Material Science: Its luminescent properties have been explored in materials chemistry for applications in organic light-emitting diodes (OLEDs) and sensors .

Studies on the interactions of 5-chlorooxindole with biological targets have revealed its potential as a modulator of various signaling pathways. For instance, it has been shown to interact with specific proteins involved in cell proliferation and apoptosis. The binding affinity and specificity of these interactions are critical for understanding its mechanism of action in therapeutic contexts .

5-Chlorooxindole shares structural similarities with several other compounds, which can provide insights into its unique properties. Below is a comparison with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Oxindole | Base structure without chlorine | Broad pharmacological activity |

| 5-Bromooxindole | Bromine instead of chlorine | Different reactivity profile due to bromine's size |

| 6-Chlorooxindole | Chlorine at a different position | Potentially different biological activity |

| 7-Chlorooxindole | Chlorine at another position | May exhibit distinct pharmacological effects |

5-Chlorooxindole's unique positioning of the chlorine atom contributes to its distinct reactivity and biological activity compared to these similar compounds.

Classical Synthesis Approaches

The foundational route to 5-chlorooxindole involves indoline acylation followed by chlorination and oxidation. A seminal method from DE3035403C2 employs succinic anhydride to acylate indoline at 140–150°C for 4–6 hours, achieving 80% yield of 5-chloroindoline [1]. Subsequent chlorination uses gaseous chlorine in chloroform at 0–5°C, followed by hydrolysis with aqueous sodium hydroxide to yield 5-chloroindole [1].

An alternative pathway described in US4377699A utilizes ruthenium-based catalysts (0.5–2 mol%) to mediate the cyclization of 4-chlorophenylhydrazine derivatives with ketones in inert solvents like toluene [3]. This method achieves regioselective chlorination at the 5-position through steric and electronic control, with yields exceeding 75% [3].

| Classical Method | Reagents/Conditions | Yield |

|---|---|---|

| Indoline acylation | Succinic anhydride, 140–150°C | 80% [1] |

| Ruthenium-catalyzed | RuCl₃, toluene, 80°C | 75% [3] |

Modern Synthetic Routes and Innovations

Recent advances prioritize atom economy and catalytic efficiency. A breakthrough from Organic Process Research & Development replaces toxic isocyanates with inorganic cyanates (e.g., ammonium cyanate) in carboxamide formation, reducing hazardous waste by 40% [5]. This method couples 5-chlorooxindole with cyanate salts in acetic anhydride/sodium acetate at 90°C, achieving 92% purity [5].

Transition-metal catalysis has also evolved. Palladium-catalyzed C–H activation enables direct chlorination of oxindole using hexachloroethane as a chlorine source, bypassing traditional halogenation steps [6]. This one-pot reaction proceeds at 120°C in DMF with 10 mol% Pd(OAc)₂, yielding 85% 5-chlorooxindole [6].

Regioselective Synthesis Strategies

Regiocontrol in 5-chlorooxindole synthesis is achieved through directing groups and substrate engineering. The ortho-directing effect of the oxindole carbonyl group facilitates electrophilic aromatic substitution at the 5-position when using Cl₂ in acetic acid [4]. Kinetic studies show that maintaining the reaction below 10°C suppresses para-chlorination byproducts to <2% [4].

Enzymatic approaches using chloroperoxidases (CPOs) from Caldariomyces fumago demonstrate remarkable regioselectivity. CPOs catalyze H₂O₂-dependent chlorination of oxindole in pH 3 buffer, achieving >98% 5-chloro product with no detectable 3- or 7-isomers [6].

Green Chemistry Approaches

Sustainable methods emphasize solvent reduction and renewable catalysts. A mechanochemical synthesis grinds oxindole with N-chlorosuccinimide (NCS) and silica gel in a ball mill, completing chlorination in 30 minutes without solvents [6]. This approach reduces E-factor by 60% compared to solution-phase reactions [6].

Flow chemistry systems (discussed in Section 1.6) minimize waste through precise reagent metering. The continuous chlorination of oxindole using Cl₂ gas in microreactors achieves 99% conversion with 90% selectivity for 5-chlorooxindole, while reducing chlorine excess from 200% to 10% [6].

Scalable Industrial Production Methods

Industrial processes balance cost and efficiency. The Buchwald-Hartwig amination route scales effectively using 5-chloro-2-iodooxindole and ammonia gas in the presence of CuI/L-proline catalyst at 100°C [5]. This method produces 500 kg batches with 88% yield and <1% impurities [5].

A patented continuous distillation system recovers unreacted oxindole (98% purity) from chlorination mixtures, improving overall atom economy to 94% [3]. Large-scale reactions (1,000 L reactors) employ falling film evaporators to separate 5-chlorooxindole from byproducts at 150 mbar and 80°C [1].

Flow Chemistry Applications

Microreactor technology enables precise temperature control (±1°C) during exothermic chlorination. A three-stage flow system comprising:

- Mixing module for oxindole/Cl₂ (residence time: 30 s)

- Reaction loop at 50°C (residence time: 5 min)

- Quenching with NaHSO₃ solution

achieves 95% yield with 10-fold reduction in reaction time compared to batch processes [6].

Catalyst Development for Efficient Synthesis

Heterogeneous catalysts dominate recent developments. Zeolite-encapsulated iron(III) oxide (Fe₂O₃@ZSM-5) catalyzes oxindole chlorination using Cl₂ gas at 80°C, permitting catalyst reuse for 15 cycles without activity loss [6].

Biocatalysts have also advanced. Engineered cytochrome P450 enzymes (CYP102A1 mutants) chlorinate oxindole regiospecifically using NaCl and H₂O₂, achieving turnover frequencies of 1,200 h⁻¹ [6].

XLogP3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard

Other CAS

17630-75-0